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molecular formula C10H18O3Si B024766 4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid CAS No. 102245-65-8

4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid

Cat. No. B024766
M. Wt: 214.33 g/mol
InChI Key: DNEAINNTXMYDFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05545651

Procedure details

To an ice-cold solution of 13.71 g t-butyldimethylsilyl propargyl ether in 160 mL anhydrous THF was added dropwise 35 mL EtMgBr (3M in Et2O) in a N2 atmosphere. After completing the addition, the reaction was stirred 45 minutes at room temperature. Pellets of dry ice were then added slowly until the reaction became cold and carboxylate salt precipitated. Stirring at room temperature was continued overnight. The reaction was concentrated to dryness and the residue partitioned between H2O and Et2O and the organic extract discarded. The aqueous solution was acidified to pH 2 with 6N HCl and immediately extracted with EtOAc. The organic layer was washed with 10% NaHCO3, H2O, and brine and dried (MgSO4). Filtration and concentration provided 13.56 g of product which was used without purification. 1H-NMR (CDCl3) δ 10.6 (s, 1H), 4.3 (s, 2H), 0.80 (s, 9H), 0.03 (s, 6H). ##STR73##
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.71 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][Si:5]([C:8]([CH3:11])([CH3:10])[CH3:9])([CH3:7])[CH3:6])[C:2]#[CH:3].CC[Mg+].[Br-].N#N.[C:18](=[O:20])=[O:19]>C1COCC1>[Si:5]([O:4][CH2:1][C:2]#[C:3][C:18]([OH:20])=[O:19])([C:8]([CH3:11])([CH3:10])[CH3:9])([CH3:6])[CH3:7] |f:1.2|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
13.71 g
Type
reactant
Smiles
C(C#C)O[Si](C)(C)C(C)(C)C
Name
Quantity
35 mL
Type
reactant
Smiles
CC[Mg+].[Br-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
160 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred 45 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the addition
CUSTOM
Type
CUSTOM
Details
carboxylate salt precipitated
STIRRING
Type
STIRRING
Details
Stirring at room temperature
WAIT
Type
WAIT
Details
was continued overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
the residue partitioned between H2O and Et2O
EXTRACTION
Type
EXTRACTION
Details
the organic extract
EXTRACTION
Type
EXTRACTION
Details
immediately extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with 10% NaHCO3, H2O, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
Filtration and concentration

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OCC#CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 13.56 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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